1-cyclobutyl-1H-1,3-benzodiazol-2-amine is a synthetic organic compound classified within the benzodiazole and aniline categories. Its molecular formula is , with a molecular weight of approximately 187.246 g/mol. The compound features a unique structure that integrates a cyclobutyl group with a benzodiazole ring, making it particularly interesting for various scientific investigations.
This compound is synthesized for research purposes and has been cataloged in chemical databases such as PubChem and BenchChem, which provide detailed information about its properties and applications . It is classified under organic compounds that exhibit both aromatic and heterocyclic characteristics due to the presence of the benzodiazole moiety.
The synthesis of 1-cyclobutyl-1H-1,3-benzodiazol-2-amine typically involves multiple steps, including:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are not extensively documented in available literature.
1-cyclobutyl-1H-1,3-benzodiazol-2-amine can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 1-cyclobutyl-1H-1,3-benzodiazol-2-amine is primarily linked to its interactions with biological targets. It is believed that this compound binds to specific enzymes or receptors within biological systems, modulating their activity and leading to various physiological responses. Research indicates potential antimicrobial and anticancer properties, although detailed mechanisms remain under investigation.
The physical state of 1-cyclobutyl-1H-benzodiazol-2-amine is typically that of a solid crystalline material when purified. Specific physical properties such as melting point and solubility are not universally documented but are crucial for practical applications.
Key chemical properties include:
These properties influence its behavior in chemical reactions and applications in research settings.
The applications of 1-cyclobutyl-1H-benzodiazol-2-amine span several fields:
Benzimidazole derivatives represent a cornerstone of modern medicinal chemistry, with their therapeutic journey originating in the mid-20th century. The foundational significance of this heterocyclic scaffold became evident with the serendipitous discovery of thiabendazole's anthelmintic properties in 1961, which paved the way for subsequent benzimidazole-based therapeutics [2]. The 1970s witnessed a paradigm shift with the rational development of omeprazole—a proton pump inhibitor that revolutionized peptic ulcer treatment by targeting H⁺/K⁺-ATPase. This breakthrough exemplified the scaffold's capacity for target-specific drug design [2]. By the late 1990s, telmisartan emerged as a potent angiotensin II receptor antagonist, highlighting benzimidazole's adaptability in cardiovascular therapeutics. The scaffold's versatility is further demonstrated by its presence in diverse drug classes:
Table 1: Clinically Significant Benzimidazole-Based Therapeutics
Therapeutic Agent | Pharmacological Class | Primary Clinical Use |
---|---|---|
Omeprazole | Proton pump inhibitor | Gastric acid reduction |
Albendazole | Anthelmintic | Parasitic infections |
Telmisartan | Angiotensin II antagonist | Hypertension management |
Bendamustine | Alkylating agent | Hematologic malignancies |
The benzimidazole nucleus continues to inspire innovation, evidenced by over 20 patents filed between 2015-2020 covering novel derivatives with kinase inhibitory, anticancer, and anti-infective applications [2]. This sustained pharmaceutical relevance underscores the scaffold's enduring value in addressing evolving therapeutic challenges.
The benzimidazole nucleus (C₇H₆N₂) possesses distinctive physicochemical properties that underpin its "privileged scaffold" status in drug discovery. Its bicyclic architecture merges a benzene ring with an imidazole moiety, creating a planar, electron-rich system capable of diverse non-covalent interactions with biological targets [2] [10]. Key structural advantages include:
The C2 position exhibits exceptional tunability, accommodating diverse substituents (alkyl, aryl, heteroaryl) that modulate electronic distribution, lipophilicity, and steric bulk. This synthetic versatility enables precise optimization of pharmacokinetic and pharmacodynamic profiles [10].
The strategic incorporation of cyclobutyl at the N1-position of benzimidazole represents an innovative approach to overcome limitations associated with traditional alkyl and aryl substituents. Cyclobutane's unique geometric and electronic properties confer several pharmacological advantages:
Table 2: Comparative Properties of Cycloalkyl Substituents at Benzimidazole N1
Ring System | Bond Angle | Strain Energy (kcal/mol) | vdW Volume (ų) | Key Pharmacological Impact |
---|---|---|---|---|
Cyclopropyl | 60° | 27.5 | ~40 | Excessive strain, metabolic vulnerability |
Cyclobutyl | 88° | 26.3 | ~50 | Optimal balance of rigidity and stability |
Cyclopentyl | 108° | 6.2 | ~65 | Reduced conformational constraint |
Cyclohexyl | 109.5° | 0.1 | ~80 | Excessive flexibility and lipophilicity |
The cyclobutyl group in 1-cyclobutyl-1H-1,3-benzodiazol-2-amine (C₁₁H₁₃N₃, CAS 7673-90-7/92905-49-2) introduces three-dimensionality while maintaining favorable logP values (predicted ~2.8), addressing the pharmaceutical industry's urgent need for sp³-enriched scaffolds to combat high attrition rates [3] [5] [8]. This substitution strategy exemplifies contemporary medicinal chemistry's shift toward geometrically constrained, metabolically resilient architectures.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0